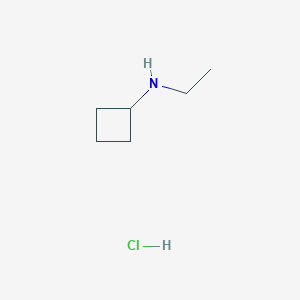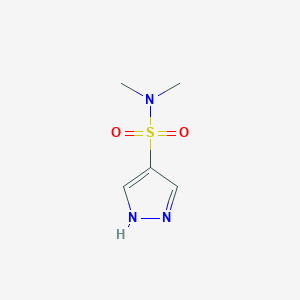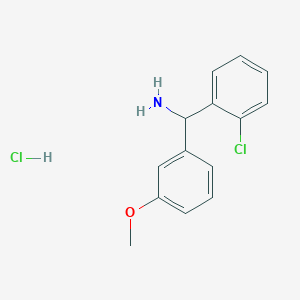
1-N-cyclohexyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine
Overview
Description
1-N-cyclohexyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine, commonly known as ‘TFMDA’, is a chemical compound. It contains a total of 39 bonds, including 20 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, and 1 primary aromatic amine .
Molecular Structure Analysis
The molecular formula of this compound is C14H19F3N2, and its molecular weight is 272.31 g/mol. The molecule contains 39 bonds in total, including 20 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis
The compound is a white to light yellow crystal powder . Its molecular formula is C14H19F3N2, and it has a molecular weight of 272.31 g/mol.Scientific Research Applications
CMTD has been used in a variety of scientific research applications, including drug synthesis, biological processes, and organic synthesis. In drug synthesis, CMTD can be used as a catalyst in the synthesis of various drugs, such as antibiotics and anti-inflammatory agents. In biological processes, CMTD can be used as a reagent to study the interactions between molecules involved in metabolic pathways. In organic synthesis, CMTD can be used as a reactant to synthesize various organic compounds, such as polymers and dyes.
Mechanism of Action
The mechanism of action of CMTD is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various drugs and organic compounds. It is believed that the compound is able to interact with the reactants in a way that increases the rate of the reaction. Additionally, CMTD is believed to be able to form strong bonds with other molecules, allowing it to act as a bridge between the reactants and products.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMTD are not fully understood. However, studies have shown that the compound is not toxic to humans and animals. Additionally, CMTD is not believed to have any adverse effects on the environment.
Advantages and Limitations for Lab Experiments
The main advantage of using CMTD in lab experiments is its low cost and availability. Additionally, the compound is relatively easy to handle and store. However, the compound is flammable and must be handled with care. Additionally, CMTD can react with certain chemicals, so it must be used with caution.
Future Directions
There are a number of potential future directions for CMTD. One potential direction is the development of new drugs and organic compounds using the compound as a catalyst. Additionally, CMTD could be used to study the interactions between molecules involved in metabolic pathways. Furthermore, CMTD could be used to develop new methods for synthesizing organic compounds. Finally, CMTD could be used to develop new methods for purifying and storing organic compounds.
properties
IUPAC Name |
1-N-cyclohexyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2/c1-19(11-5-3-2-4-6-11)13-8-7-10(18)9-12(13)14(15,16)17/h7-9,11H,2-6,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDDLPQYOWHQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(Ethylsulfanyl)oxan-4-yl]methanamine](/img/structure/B1455381.png)



![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1455388.png)




![Methyl 1-[4-(tert-butyl)phenyl]-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B1455399.png)

amine hydrochloride](/img/structure/B1455402.png)
